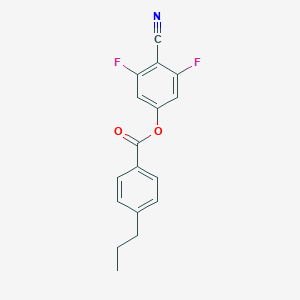

![molecular formula C9H5IO2S B071582 4-Iodo-benzo[b]thiophene-2-carboxylic acid CAS No. 176549-83-0](/img/structure/B71582.png)

4-Iodo-benzo[b]thiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

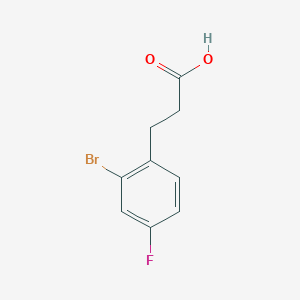

The synthesis of benzo[b]thiophene derivatives, including those similar to 4-Iodo-benzo[b]thiophene-2-carboxylic acid, often involves multiple steps including cyclization, formylation, and halogenation. A notable method described by Bridges et al. (1993) involves the preparation of methyl 4-iodobenzo[b]thiophene-2-carboxylate from 3-fluoroiodobenzene, which can be considered a precursor to the carboxylic acid form through hydrolysis (Bridges et al., 1993). Another relevant synthesis route involves the ortho-directed metalation of aryl fluorides, showcasing the role of fluorine as a directing group in accessing substituted benzo[b]thiophene carboxylates (Bridges et al., 1992).

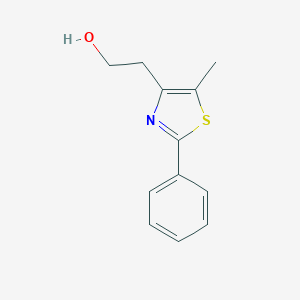

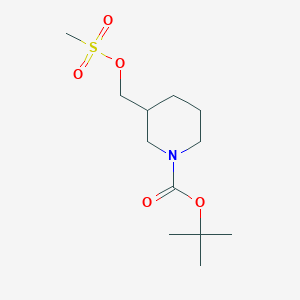

Molecular Structure Analysis

The molecular and electronic structures of thiophene derivatives have been extensively studied to understand their conformations and electronic transitions. For compounds similar to this compound, AM1 and MNDO methods provide insights into the molecular geometry, predicting planar conformations and detailing the electronic transitions within the molecule (Buemi, 1989).

Chemical Reactions and Properties

Benzo[b]thiophenes undergo a variety of chemical reactions, including nitration, sulfonation, and coupling reactions, which alter their chemical and physical properties. The nitration of benzo[b]thiophen-2-carboxylic acid, for instance, results in a mixture of substitution products, demonstrating the reactivity of the benzene ring in these compounds (Cooper & Scrowston, 1971). Additionally, copper-catalyzed synthesis routes have been developed to construct benzo[b]thiophenes using thiocarboxylic acids as sulfur sources, highlighting the versatility of these compounds in coupling reactions (Yu et al., 2013).

Physical Properties Analysis

The synthesis and characterization of benzo[b]thiophene derivatives often include the examination of their physical properties, such as crystallinity, melting points, and photophysical properties. The study of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, a structurally related compound, through single crystal X-ray analysis and Hirshfeld surface analysis, provides insights into the solid-state interactions and potential for pharmaceutical applications (Ivachtchenko et al., 2019).

Scientific Research Applications

Synthesis and Chemical Transformations

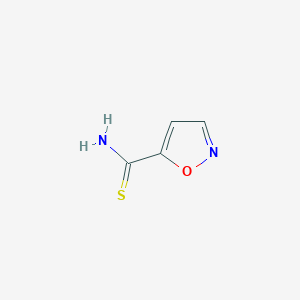

Recent achievements in the synthesis of thiophene derivatives highlight their extensive applications in medicinal chemistry, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Thiophene derivatives are present in a large number of compounds with valuable bioactivities, demonstrating their importance in drug development and organic synthesis. The synthesis techniques have evolved, incorporating environmentally friendly procedures and aiming at efficiency and versatility (Xuan, 2020).

Biological Activity and Applications

The structure-activity relationships of thiophene derivatives have been reviewed, noting a broad spectrum of therapeutic properties. These properties are dictated by specific biological test systems, illustrating the versatility of thiophene derivatives in drug discovery and their potential in developing new therapeutic agents (Drehsen & Engel, 1983).

Environmental Detoxification and Biodegradation

Studies on the biodegradation and environmental detoxification of benzothiophenes suggest that these compounds can be effectively broken down by microbial action. This has implications for their use in bioremediation strategies, indicating a potential environmental application for 4-Iodo-benzo[b]thiophene-2-carboxylic acid derivatives (Kropp & Fedorak, 1998).

Antioxidant and Anti-inflammatory Agents

Research focusing on the development of benzofused thiazole derivatives as antioxidant and anti-inflammatory agents showcases the potential therapeutic benefits of thiophene derivatives. These studies aim to create alternative medicinal agents, emphasizing the importance of thiophene derivatives in treating inflammatory diseases and oxidative stress (Raut et al., 2020).

Mechanism of Action

- The primary targets of 4-Iodo-benzo[b]thiophene-2-carboxylic acid are prothrombin , trypsin-1 , and urokinase-type plasminogen activator .

Target of Action

Pharmacokinetics

Future Directions

properties

IUPAC Name |

4-iodo-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCFASJVNZNLJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)C(=O)O)C(=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618680 |

Source

|

| Record name | 4-Iodo-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176549-83-0 |

Source

|

| Record name | 4-Iodo-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)

![Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)](/img/structure/B71515.png)

![(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol](/img/structure/B71527.png)